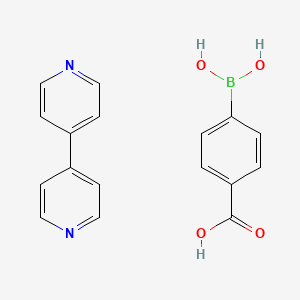

4,4'-Bipyridine 4-boronobenzoate

Description

Ligand Binding Modes and Coordination Geometries

The versatility of 4,4'-Bipyridine (B149096) 4-boronobenzoate as a ligand stems from the multiple ways it can engage with metal centers, leading to a rich variety of coordination geometries.

The two nitrogen atoms of the 4,4'-bipyridine unit are primary sites for metal coordination. Typically, they act as a bridging ligand, connecting two different metal centers and facilitating the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The linear and rigid nature of the 4,4'-bipyridine moiety makes it an excellent "strut" in the construction of porous coordination polymers. rsc.org The coordination of the nitrogen atoms to metal ions can result in various geometries around the metal center, including linear, tetrahedral, square planar, and octahedral arrangements, depending on the metal ion's coordination preferences and the presence of other ligands. rsc.orgrsc.org

The carboxylate group (-COO⁻) introduces another dimension to the coordination potential of the ligand. It can coordinate to metal ions in several modes:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them.

The participation of the carboxylate group in coordination can lead to the formation of polynuclear clusters as secondary building units (SBUs), which are then further linked by the bipyridine struts to create more complex architectures. mdpi.com

The boronic acid group [-B(OH)₂] offers a unique functionality. While direct coordination of the boronic acid to a metal center is less common than that of the nitrogen or carboxylate groups, it can participate in the assembly of the final structure in several ways:

Covalent Assembly: Boronic acids are well-known for their ability to form reversible covalent bonds with diols to create boronic esters. In the presence of suitable diol-containing ancillary ligands or even through self-condensation, this functionality can be exploited to create robust covalent organic frameworks (COFs) or hybrid MOF-COF materials.

Coordination as a Lewis Acid: The boron atom can act as a Lewis acid and interact with Lewis basic sites on other molecules.

Stoichiometry and Formation Kinetics Studies of Metal-Ligand Complexes

Systematic studies on the formation kinetics of these complexes are crucial for understanding the self-assembly process and for controlling the final product. Techniques such as UV-Vis spectroscopy, NMR titration, and single-crystal X-ray diffraction at different reaction times can provide insights into the stepwise formation of these complex architectures.

Diverse Metal Ion Coordination: Transition Metals, Lanthanides, and Actinides

The versatile nature of 4,4'-Bipyridine 4-boronobenzoate allows it to coordinate with a wide range of metal ions, each imparting unique properties to the resulting material.

Transition Metals: First-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II) are commonly used due to their varied coordination geometries and interesting magnetic and catalytic properties. rsc.orgijeast.com For example, copper(II) complexes often exhibit Jahn-Teller distortion, influencing the coordination geometry.

Lanthanides: Lanthanide ions, with their high coordination numbers and unique luminescent properties, are attractive for the construction of functional MOFs for applications in sensing and optics. The larger ionic radii of lanthanides can lead to the formation of complexes with higher coordination numbers and different topologies compared to transition metal complexes.

Actinides: The coordination chemistry of actinides with this ligand is less explored but holds potential for the development of materials for nuclear waste separation and storage, leveraging the strong oxophilicity of actinide ions for interaction with the carboxylate and boronic acid functionalities.

Influence of Ancillary Ligands on Coordination Sphere Architectures

The introduction of ancillary ligands, or co-ligands, can significantly influence the final structure of the coordination polymer. nih.govresearchgate.net These co-ligands can compete with the primary ligand for coordination sites on the metal ion, act as space-fillers or templates, and introduce additional functionalities.

For example, the use of polycarboxylate ancillary ligands can lead to the formation of higher-dimensional frameworks with increased porosity. rsc.org Similarly, sulfonate-containing co-ligands have been shown to influence the final structures of silver(I) complexes with 4,4'-bipyridine, leading to the formation of diverse architectures from 1D chains to 3D networks. nih.gov The choice of ancillary ligand can therefore be a powerful tool for tuning the structure and properties of the resulting materials.

Below is a table summarizing the potential coordination behavior of 4,4'-Bipyridine 4-boronobenzoate with different metal ions and the effect of ancillary ligands.

| Metal Ion Type | Primary Coordination Sites | Expected Geometries | Influence of Ancillary Ligands | Potential Architectures |

| Transition Metals (e.g., Co, Ni, Cu, Zn) | Bipyridine Nitrogens, Carboxylate Oxygens | Tetrahedral, Square Planar, Octahedral | Can alter dimensionality and porosity. rsc.org | 1D Chains, 2D Grids, 3D Frameworks |

| Lanthanides (e.g., Eu, Tb) | Carboxylate Oxygens, Bipyridine Nitrogens | High coordination numbers (e.g., 7, 8, 9) | Can introduce specific functionalities (e.g., luminescence). | 3D Frameworks with large channels |

| Actinides (e.g., U, Th) | Carboxylate Oxygens, Boronic Acid Oxygens | High coordination numbers | Can direct the formation of robust frameworks for specific applications. | Complex 3D networks |

Properties

Molecular Formula |

C17H15BN2O4 |

|---|---|

Molecular Weight |

322.1 g/mol |

IUPAC Name |

4-boronobenzoic acid;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2.C7H7BO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4,11-12H,(H,9,10) |

InChI Key |

WBLNJSPPYLZUIL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O.C1=CN=CC=C1C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Retrosynthetic Analysis of 4,4'-Bipyridine (B149096) 4-boronobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4,4'-Bipyridine 4-boronobenzoate, the most logical disconnection is at the non-covalent bond (ionic or hydrogen bond) between the two component molecules. This simplifies the synthesis into the preparation of two key precursors followed by their combination in a final step.

The primary retrosynthetic disconnection is as follows:

Table 1: Retrosynthetic Breakdown of 4,4'-Bipyridine 4-boronobenzoate

| Target Molecule | Key Disconnection | Precursors |

|---|

The forward synthesis, therefore, involves the independent synthesis of 4,4'-bipyridine and 4-carboxyphenylboronic acid, followed by their reaction, which is typically a straightforward acid-base reaction resulting in salt formation.

Multistep Organic Synthesis Strategies

The efficient construction of the target compound relies on robust multistep strategies for each precursor.

The synthesis of the 4,4'-bipyridine core can be achieved through several established methods, primarily involving the coupling of pyridine (B92270) or halopyridine units.

Reductive Coupling of Pyridine: A classic method involves the reaction of pyridine with a strong reducing agent, such as sodium metal, in a suitable solvent like liquid ammonia (B1221849) or HMPA, followed by oxidation. google.comgoogle.com This method proceeds through a radical anion mechanism.

Palladium-Catalyzed Homocoupling: A more modern approach uses a palladium catalyst to couple 4-halopyridine substrates. For instance, 4-chloropyridine (B1293800) can be dimerized using a palladium-on-charcoal catalyst with sodium formate (B1220265) as the reducing agent. prepchem.com

Dimerization via Lithiation: Halogenated pyridines can undergo ortho-lithiation with strong bases like lithium diisopropylamide (LDA), followed by dimerization to form the 4,4'-bipyridine skeleton. researchgate.net

Table 2: Comparison of Synthetic Routes to 4,4'-Bipyridine

| Method | Starting Material | Key Reagents | General Conditions |

|---|---|---|---|

| Reductive Coupling | Pyridine | Sodium metal, Oxidizing agent (e.g., O₂) | Elevated temperature |

| Pd-Catalyzed Homocoupling | 4-Chloropyridine | Pd/C, Sodium formate, Phase-transfer catalyst | Reflux in aqueous media |

The synthesis of 4-carboxyphenylboronic acid is challenging due to the presence of two distinct functional groups. The main strategies involve the introduction of a boron-containing group onto a benzoic acid derivative.

Organometallic Routes: This traditional method involves the reaction of a Grignard reagent or an organolithium species, generated from a 4-halobenzoic acid ester, with a trialkyl borate (B1201080) (e.g., trimethyl borate), followed by acidic hydrolysis to yield the boronic acid. arkat-usa.org

Palladium-Catalyzed Borylation: The Miyaura borylation reaction is a powerful tool for forming carbon-boron bonds. A 4-halobenzoic acid ester can be coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. Subsequent hydrolysis of both the ester and the resulting boronate ester furnishes the desired product. arkat-usa.orgacs.org

Iridium-Catalyzed C-H Borylation: A more atom-economical approach is the direct C-H borylation of benzoic acid or its derivatives using an iridium catalyst. acs.orgresearchgate.net This method avoids the need for pre-functionalized halogenated substrates.

In multistep synthesis, protecting groups are often essential to prevent unwanted side reactions by temporarily masking a reactive functional group. wikipedia.orgorganic-chemistry.org

In the synthesis of 4-carboxyphenylboronic acid, both the carboxylic acid and the boronic acid functionalities may require protection depending on the chosen synthetic route.

Carboxylic Acid Protection: The acidic proton of a carboxylic acid can interfere with organometallic reagents (e.g., Grignard or organolithium reagents). Therefore, it is often protected as an ester (e.g., methyl or ethyl ester), which can be easily removed by hydrolysis under acidic or basic conditions after the desired transformation is complete. libretexts.org

Boronic Acid Protection: Boronic acids can be sensitive and may undergo undesired reactions. They are frequently protected as boronate esters, such as pinacol (B44631) (Bpin) or MIDA esters. acs.org This strategy is particularly useful for enabling sequential, chemoselective cross-coupling reactions. acs.orgnih.gov

Table 3: Common Protecting Groups in the Synthesis of Precursors

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

|---|---|---|---|

| Carboxylic Acid | Methyl/Ethyl Ester | CH₃OH or C₂H₅OH, Acid catalyst | Acid or base-catalyzed hydrolysis |

| Carboxylic Acid | Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| Boronic Acid | Pinacol (Bpin) Ester | Pinacol, Dehydrating agent | Mild acid hydrolysis (e.g., NaIO₄) |

Novel Synthetic Routes and Mechanistic Investigations

Modern synthetic chemistry continually seeks more efficient and sustainable methods. For the synthesis of arylboronic acids like the 4-carboxyphenylboronic acid precursor, transition-metal-catalyzed C–H activation has emerged as a powerful strategy. Iridium-based catalyst systems, often in conjunction with bipyridine ligands, can facilitate the direct borylation of arenes under relatively mild conditions, offering a streamlined route that avoids the generation of organometallic intermediates from haloarenes. acs.orgresearchgate.net Mechanistic studies suggest these reactions proceed through iridium(I)/iridium(III) catalytic cycles involving C-H oxidative addition and reductive elimination steps. acs.org

The final step in forming 4,4'-Bipyridine 4-boronobenzoate is the combination of the two precursors. The mechanism is a fundamental acid-base reaction. The lone pair of electrons on one of the nitrogen atoms of the 4,4'-bipyridine (a Brønsted-Lowry base) accepts a proton from the carboxylic acid group of 4-carboxyphenylboronic acid (a Brønsted-Lowry acid), resulting in the formation of a pyridinium (B92312) carboxylate salt.

Purification Techniques and Process Optimization Methodologies

The isolation of pure products is critical for their characterization and use. A variety of techniques are employed for the purification of the final compound and its precursors.

Purification Techniques:

Recrystallization: As a crystalline solid, the final product, 4,4'-Bipyridine 4-boronobenzoate, is ideally purified by recrystallization from a suitable solvent or solvent mixture to obtain high-purity material.

Column Chromatography: This technique is widely used for the purification of organic intermediates, such as the protected forms of the precursors, by separating compounds based on their differential adsorption on a stationary phase like silica (B1680970) gel. researchgate.net

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the desired product from inorganic salts and other impurities after a reaction. researchgate.net

Process Optimization: To ensure a synthetic route is efficient and scalable, process optimization is crucial. This involves systematically varying reaction parameters to maximize yield and purity. Key areas of optimization include:

Catalyst System: For catalyzed reactions, screening different metal catalysts, ligands, and additives is performed to find the most active and selective combination. researchgate.netresearchgate.net

Reaction Conditions: Parameters such as temperature, reactant concentration, and reaction time are fine-tuned to improve conversion and minimize the formation of byproducts. researchgate.net

Solvent Choice: The solvent can significantly impact reaction rates, selectivity, and product solubility, making its selection a critical optimization step.

Advanced Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 4,4'-Bipyridine (B149096) 4-boronobenzoate, providing information on the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 1H, 13C, 11B NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of 4,4'-Bipyridine 4-boronobenzoate in solution. By analyzing the spectra of different nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4,4'-bipyridine and 4-boronobenzoate moieties. The protons on the 4,4'-bipyridine will appear as a set of doublets, while the protons on the phenyl ring of the 4-boronobenzoate will also present as doublets, likely at different chemical shifts due to the influence of the boronic acid and carboxyl groups. The integration of these signals would confirm the 1:1 ratio of the two components.

¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with distinct signals for the carbons of the pyridine (B92270) rings and the benzene (B151609) ring. The quaternary carbons, including those attached to the nitrogen atoms and the boronic acid group, would also be identifiable.

¹¹B NMR: Boron-11 NMR is particularly useful for compounds containing boron. A characteristic signal for the boronic acid group would be expected. The chemical shift of this signal would be indicative of the coordination environment of the boron atom.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 4,4'-Bipyridine | ~8.7 (d), ~7.6 (d) nih.gov | ~150, ~145, ~121 nih.gov |

| 4-Carboxyphenylboronic acid | ~8.0 (d), ~7.9 (d) chemicalbook.com | ~167, ~134, ~130, ~129 |

Table 1: Representative NMR data for the precursor molecules of 4,4'-Bipyridine 4-boronobenzoate. The data is indicative and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in 4,4'-Bipyridine 4-boronobenzoate.

IR Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the boronic acid and carboxylic acid groups, the B-O stretch, the C=O stretch of the carboxylic acid, and the C=N and C=C stretching vibrations of the pyridine and benzene rings. nih.govchemicalbook.comnist.govchemicalbook.com

| Functional Group | **Expected IR Absorption (cm⁻¹) ** | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| O-H (Boronic Acid) | 3500-3200 (broad) | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=N (Pyridine) | 1600-1550 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| B-O | 1380-1310 | Stretching |

Table 2: Expected characteristic infrared absorption bands for 4,4'-Bipyridine 4-boronobenzoate based on the functional groups of its precursors. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of 4,4'-Bipyridine 4-boronobenzoate and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of 4,4'-Bipyridine 4-boronobenzoate is 322.1 g/mol . nih.gov

Different ionization techniques can be employed. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺. The fragmentation pattern would be expected to show losses of characteristic fragments such as CO₂, H₂O, and potentially the cleavage of the bond between the two precursor moieties. researchgate.net

Elemental Analysis Techniques for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This technique is used to confirm the empirical formula of 4,4'-Bipyridine 4-boronobenzoate and to assess its purity. The theoretical elemental composition can be calculated from its molecular formula, C₁₇H₁₅BN₂O₄. nih.gov

| Element | Theoretical Percentage |

| Carbon (C) | 63.39% |

| Hydrogen (H) | 4.69% |

| Boron (B) | 3.36% |

| Nitrogen (N) | 8.70% |

| Oxygen (O) | 19.87% |

Table 3: Theoretical elemental composition of 4,4'-Bipyridine 4-boronobenzoate.

Advanced Chromatographic Techniques for Purity Assessment

The purity of 4,4'-Bipyridine 4-boronobenzoate is critical for its application in various scientific and technological fields. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the qualitative and quantitative assessment of its purity, allowing for the separation and detection of the main compound from potential impurities such as starting materials, by-products, and degradation products.

Given the molecular structure of 4,4'-Bipyridine 4-boronobenzoate, which incorporates both a basic bipyridine moiety and an acidic boronic acid group, reversed-phase HPLC (RP-HPLC) stands out as a primary analytical choice. The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

A proposed RP-HPLC method for the purity assessment of 4,4'-Bipyridine 4-boronobenzoate would likely employ a C18 or a specialized polar-modified column to handle the polar nature of the analyte. The mobile phase would typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that needs to be carefully controlled to ensure reproducible chromatography, as it influences the ionization state of both the pyridinium (B92312) and boronate functionalities. An acidic mobile phase, potentially containing an additive like formic acid or trifluoroacetic acid, is often used for the analysis of similar pyridine derivatives to ensure sharp peak shapes. sielc.comscispace.com

Detection is commonly achieved using a UV detector, as the bipyridine and phenyl rings in the molecule are strong chromophores. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

In addition to RP-HPLC, ion-exchange chromatography (IEC) could be considered as an orthogonal technique for purity analysis. google.comnih.govnih.gov The amphoteric nature of 4,4'-Bipyridine 4-boronobenzoate, with its basic nitrogen atoms and acidic boronic acid group, makes it amenable to separation on both cation and anion exchange columns, depending on the mobile phase pH. This approach would be particularly useful for separating ionic impurities that may not be well-resolved by RP-HPLC.

The following table outlines hypothetical chromatographic conditions and expected results for the purity analysis of a 4,4'-Bipyridine 4-boronobenzoate sample using a proposed RP-HPLC method. The potential impurities listed are based on the common starting materials and potential side-products of its synthesis.

Table 1: Hypothetical RP-HPLC Data for Purity Assessment of 4,4'-Bipyridine 4-boronobenzoate

| Compound Name | Hypothetical Retention Time (min) | Hypothetical Peak Area (%) | Notes |

| 4,4'-Bipyridine | 3.5 | 0.2 | Starting Material |

| 4-Carboxyphenylboronic acid | 5.2 | 0.3 | Starting Material |

| 4,4'-Bipyridine 4-boronobenzoate | 10.8 | 99.4 | Main Product |

| Unidentified Impurity 1 | 8.1 | 0.1 | Potential By-product |

Coordination Chemistry and Metal Complexation

Mechanistic Insights into Ligand-Metal Interactions

The interaction of 4,4'-Bipyridine (B149096) 4-boronobenzoate with metal ions is fundamentally governed by the distinct chemical functionalities present in its constituent components: the 4,4'-bipyridine cation and the 4-boronobenzoate anion. In solution, this salt dissociates, and the subsequent coordination with a metal center is primarily driven by the strong Lewis base character of the nitrogen atoms in the 4,4'-bipyridine moiety.

The 4,4'-bipyridine unit typically acts as a classic bidentate or, more commonly, a bridging ligand. The two nitrogen atoms, located at the 4 and 4' positions, are sterically well-separated and point in opposite directions, making this ligand an excellent linear linker for constructing coordination polymers. The interaction involves the donation of the lone pair of electrons from each nitrogen atom to a metal cation, forming a dative or coordinate covalent bond. This bridging action can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) grids, or complex three-dimensional (3D) frameworks, depending on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating species. cmu.eduwikipedia.org

The 4-boronobenzoate anion, containing both a carboxylate and a boronic acid group, plays a more nuanced role. Research on the coordination behavior of 4-carboxyphenylboronic acid with transition metals like Co(II), Mn(II), and Ni(II) has shown that there is no direct dative bonding between the metal and the boronic acid group. nih.gov Instead, the boronic acid often engages in "second-sphere coordination," forming hydrogen bonds with ligands directly coordinated to the metal center, such as water molecules. nih.gov

The electronic properties of the 4,4'-bipyridine ligand are critical to the strength and nature of the metal-ligand bond. The delocalized π-system of the pyridine (B92270) rings allows for metal-to-ligand charge transfer (MLCT) transitions, a phenomenon extensively studied in bipyridine complexes. nih.gov These transitions, often occurring in the visible region of the electromagnetic spectrum, are a hallmark of the electronic communication between the metal's d-orbitals and the ligand's π* orbitals.

Structural data from X-ray crystallography of related 4,4'-bipyridine-metal complexes provide concrete evidence of the coordination environment. The geometry around the metal center is a key determinant of the resulting supramolecular architecture. For example, Cu(I) often adopts a tetrahedral geometry, binding to two nitrogen atoms from different bipyridine ligands and two other donors (e.g., halide ions), leading to the formation of 2D layered networks. cmu.edu

| Complex | Metal Ion | Coordination Geometry | Metal-Nitrogen Bond Length (Å) | Reference |

|---|---|---|---|---|

| {[Cu(Pip)₂(4,4'-bipy)]}n | Cu(II) | Distorted Octahedral | Not specified | Current time information in Bangalore, IN. |

| {[Co₃(4,4'-bipy)₄(3-Clbenz)₆(H₂O)₂]·2CH₃OH}n | Co(II) | Octahedral | Not specified | sioc-journal.cn |

| ∞²[Cu₂Cl₂(bpy)] | Cu(I) | Tetrahedral | Not specified | cmu.edu |

| ∞²[Cu₂Br₂(bpy)] | Cu(I) | Tetrahedral | Not specified | cmu.edu |

Supramolecular Architectures and Self Assembly Processes

Non-Covalent Interactions in Self-Assembly

The primary forces governing the self-assembly of 4,4'-Bipyridine (B149096) 4-boronobenzoate are a combination of specific, directional hydrogen bonds and less-directional, yet crucial, stacking and van der Waals interactions.

Hydrogen bonding is the most significant directional force in the assembly of 4,4'-Bipyridine 4-boronobenzoate. The system comprises multiple hydrogen bond donors—the carboxylic acid (-COOH) and boronic acid (-B(OH)₂) moieties of the 4-carboxyphenylboronic acid—and hydrogen bond acceptors—the two nitrogen atoms of 4,4'-bipyridine and the oxygen atoms of the acid groups.

The most predictable and robust of these interactions is the acid-pyridine heterosynthon , an O-H···N hydrogen bond between the carboxylic acid proton and one of the pyridine (B92270) nitrogen atoms. researchgate.netmdpi.com This interaction is a cornerstone of crystal engineering with carboxylic acids and N-heterocycles. researchgate.net

The boronic acid group offers further possibilities. It can engage in:

Homomeric interactions , forming O-H···O hydrogen-bonded dimers with another boronic acid group. datapdf.com

Heteromeric interactions , forming O-H···N bonds with the second, available nitrogen atom of the 4,4'-bipyridine or O-H···O bonds with the carbonyl oxygen of the carboxylic acid group. datapdf.comrsc.org

Additionally, weaker C-H···N and C-H···O hydrogen bonds involving the aromatic C-H groups of both components contribute to the stability and dimensionality of the resulting network. mdpi.comnih.gov The interplay between these various hydrogen bonds dictates the final supramolecular architecture. researchgate.net

When self-assembly occurs in a solvent, solvophobic effects also play a role. The tendency of the non-polar aromatic portions of the molecules to minimize contact with a polar solvent can provide an additional thermodynamic driving force for aggregation and crystallization.

Formation of Discrete Supramolecular Cages, Capsules, and Helices

The molecular geometry of the constituent parts of 4,4'-Bipyridine 4-boronobenzoate predisposes them to form extended networks rather than discrete, closed objects like cages or capsules. The 4,4'-bipyridine acts as a linear, rigid linker, while the 4-carboxyphenylboronic acid provides multiple hydrogen bonding sites capable of propagating connections in various directions. This combination typically results in the formation of 1D chains, 2D sheets, or 3D frameworks. datapdf.comrsc.org

While derivatives of 4,4'-bipyridine are frequently used as ligands in the construction of discrete metal-organic cages and polyhedra, the purely organic system based on hydrogen bonding in this compound favors the creation of infinite, polymeric architectures. rsc.org

Directed Self-Assembly Strategies for Ordered Architectures

The self-assembly of 4,4'-Bipyridine 4-boronobenzoate into ordered architectures is a prime example of molecular programming. The directionality and specific recognition patterns of the hydrogen bonds serve to direct the process.

A likely assembly scenario involves the 4-carboxyphenylboronic acid molecules forming hydrogen-bonded sheets. These sheets can be constructed from O-H···O interactions between both the carboxylic acid and boronic acid groups. datapdf.com The 4,4'-bipyridine molecules then act as "pillars," linking these sheets together through strong O-H···N hydrogen bonds. acs.org This strategy creates a robust, three-dimensional framework with well-defined channels or pores, a common motif in coordination polymers and hydrogen-bonded organic frameworks. acs.org The predictable nature of the acid-pyridine and acid-acid synthons allows for a high degree of control over the resulting crystal structure. researchgate.netdatapdf.com

Host-Guest Chemistry within 4,4'-Bipyridine 4-boronobenzoate-Based Systems

The formation of extended, porous frameworks through the directed self-assembly of 4,4'-Bipyridine 4-boronobenzoate creates the potential for host-guest chemistry. wikipedia.org The voids and channels within the supramolecular lattice can be of suitable size and chemical character to accommodate small guest molecules, such as solvents used during crystallization or other small chemical species. acs.orgwikipedia.org

The "host" framework, held together by a network of non-covalent interactions, can bind a "guest" molecule within its cavities. wikipedia.org While specific studies detailing the host-guest properties of the 4,4'-Bipyridine 4-boronobenzoate system are not prominent in the literature, the principle is well-established for co-crystals of this nature. The ability to form inclusion compounds is a key feature of supramolecular chemistry, and the architecture derived from these components is well-suited for such behavior. nih.govunison.mx

Interactive Data Tables

Table 1: Physicochemical Properties of 4,4'-Bipyridine 4-boronobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₅BN₂O₄ | [PubChem] |

| Molecular Weight | 322.1 g/mol | [PubChem] |

| IUPAC Name | 4-boronobenzoic acid;4-pyridin-4-ylpyridine | [PubChem] |

| Hydrogen Bond Donor Count | 3 | [PubChem] |

| Hydrogen Bond Acceptor Count | 6 | [PubChem] |

Table 2: Key Non-Covalent Interactions in the Self-Assembly of 4,4'-Bipyridine 4-boronobenzoate

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bond (O-H···N) | Carboxylic Acid (-COOH) & Pyridine (N) | Primary directional interaction, forms acid-pyridine heterosynthon. researchgate.netmdpi.com |

| Hydrogen Bond (O-H···O) | Boronic Acid (-B(OH)₂) & Carboxylic Acid (-COOH) | Formation of 1D/2D hydrogen-bonded networks (sheets). datapdf.com |

| Hydrogen Bond (O-H···N) | Boronic Acid (-B(OH)₂) & Pyridine (N) | Cross-linking between components. datapdf.comrsc.org |

| π-π Stacking | Aromatic Rings (Pyridine and Phenyl) | Stabilizes 3D packing of layers and chains. nih.gov |

| Van der Waals Forces | All atoms | General, non-specific stabilization of the crystal lattice. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,4'-Bipyridine |

| 4,4'-Bipyridine 4-boronobenzoate |

Stimuli-Responsive Supramolecular Systems (e.g., pH, Redox, Light)

The integration of stimuli-responsive moieties into supramolecular architectures allows for the dynamic control of their structure and function. The unique bifunctional nature of 4,4'-bipyridine 4-boronobenzoate, possessing both a Lewis basic bipyridine unit and an acidic boronic acid group, makes it a prime candidate for the construction of supramolecular systems that can respond to a variety of external signals, including pH, redox potential, and light.

pH-Responsive Systems

The boronic acid group is a well-established pH-responsive functional group. nih.govnih.govacs.org In aqueous media, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. mpg.de This equilibrium is highly dependent on the pH of the solution. At acidic pH, the neutral form predominates, while at higher pH (typically above the pKa of the boronic acid), the anionic boronate form becomes more prevalent. nih.govacs.org This pH-triggered structural change can be harnessed to control the assembly and disassembly of supramolecular structures.

Supramolecular systems built with 4,4'-bipyridine 4-boronobenzoate can exhibit pH-responsiveness through several mechanisms:

Boronate Ester Formation: In the presence of diols, the anionic boronate form of the molecule can form stable cyclic boronate esters. nih.govrsc.org This interaction is reversible; a decrease in pH will shift the equilibrium back towards the neutral boronic acid, leading to the cleavage of the ester bond and the disassembly of the supramolecular structure. nih.govnih.gov This dynamic covalent chemistry allows for the creation of pH-switchable gels, capsules, and other complex architectures.

Protonation of the Bipyridine Unit: The nitrogen atoms of the 4,4'-bipyridine moiety can be protonated under acidic conditions. This protonation introduces positive charges into the supramolecular assembly, leading to electrostatic repulsion between the components. This can induce a conformational change or even complete disassembly of the structure. For the related 2,2'-bipyridine (B1663995) systems, acid-induced protonation causes a conformational switch from a trans to a cis state, which in turn affects the resulting supramolecular polymer. nih.gov A similar effect, while geometrically different for the 4,4'-isomer, can be anticipated to modulate intermolecular interactions.

The interplay between the pH-dependent behavior of the boronic acid and the bipyridine units can lead to complex and finely-tuned responses. For instance, a supramolecular polymer formed through coordination of the bipyridine units could be designed to disassemble at low pH due to protonation-induced repulsion, while a network crosslinked via boronate esters would also break apart under acidic conditions. manchester.ac.uk

Table 1: pH-Responsive Behavior of Boronic Acid-Based Supramolecular Systems

| Stimulus | System Component | Mechanism | Resulting Change | Reference |

|---|---|---|---|---|

| Decrease in pH | Phenylboronic acid and a diol | Hydrolysis of boronate ester | Disassembly of supramolecular structure | nih.gov |

| Increase in pH | Phenylboronic acid and a diol | Formation of boronate ester | Assembly of supramolecular structure | nih.gov |

| Acidic pH | 2,2'-Bipyridine derivative | Protonation and conformational change | Altered supramolecular polymerization | nih.gov |

Redox-Responsive Systems

The 4,4'-bipyridine unit is known for its redox activity, readily undergoing one-electron reduction to form a stable radical cation. This property is famously exploited in viologens. This redox activity can be used as a trigger to alter the properties of supramolecular assemblies.

Redox-Induced Assembly/Disassembly: The change in the electronic state and charge of the bipyridine unit upon reduction or oxidation can significantly impact its coordination properties and non-covalent interactions. For example, the formation of a radical cation could weaken or alter its coordination to a metal center, leading to the disassembly of a coordination polymer. Conversely, the change in charge could be used to trigger the association or dissociation of host-guest complexes. Research on related systems has shown that redox-induced changes in a host molecule's shape can control the binding and release of guest molecules. acs.org

Furthermore, the boronic acid group itself can be susceptible to oxidative cleavage. The carbon-boron bond can be cleaved by oxidizing agents such as hydrogen peroxide. manchester.ac.uk This provides another pathway for the irreversible disassembly of a supramolecular structure in response to an oxidative stimulus.

Table 2: Potential Redox-Responsive Mechanisms

| Stimulus | Responsive Moiety | Proposed Mechanism | Potential Outcome | Reference |

|---|---|---|---|---|

| Chemical or Electrochemical Reduction | 4,4'-Bipyridine | Formation of a radical cation | Altered coordination, change in host-guest interactions | acs.org |

| **Oxidizing Agent (e.g., H₂O₂) ** | Boronic Acid | Cleavage of the C-B bond | Irreversible disassembly of the structure | manchester.ac.uk |

Light-Responsive Systems

Light is a particularly attractive stimulus for controlling supramolecular systems due to the high degree of spatial and temporal control it offers. While 4,4'-bipyridine 4-boronobenzoate itself is not intrinsically photochromic, it can be incorporated into light-responsive supramolecular systems.

Integration with Photochromic Molecules: The bipyridine or benzoate (B1203000) moieties can be used as anchor points to incorporate photochromic molecules, such as diarylethenes or spiropyrans, into the supramolecular assembly. acs.org The light-induced isomerization of these molecules can trigger a significant change in their shape and polarity, which in turn can disrupt or modify the supramolecular structure. For example, a photo-induced ring-closing reaction could induce the assembly of components, while the reverse ring-opening reaction could trigger disassembly. acs.org

Photocatalysis and Energy Transfer: The bipyridine unit can coordinate to metal centers to form complexes that are photoactive. For instance, ruthenium(II) bipyridine complexes are well-known photosensitizers. acs.org In a supramolecular assembly, light absorption by such a complex could initiate a photochemical reaction or energy transfer process that alters another component of the system, leading to a structural change. Enhanced photophysical properties have been observed in transition-metal complexes with modified bipyridine ligands. rsc.org

Research Applications in Functional Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The 4,4'-bipyridine (B149096) moiety of the title compound is a well-established building block in the construction of MOFs and CPs. nih.govchemscene.com Its linear, ditopic nature allows it to act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netnih.gov

Design Principles for Porous Framework Construction

The 4-boronobenzoate end of the molecule introduces an additional layer of functionality. This boronic acid group can participate in the framework construction in several ways:

As a secondary linker: In mixed-linker MOFs, the boronic acid could potentially coordinate to a different type of metal center or form secondary interactions, leading to more complex and robust architectures. rsc.orgresearchgate.net

As a functional pore-lining group: If the boronic acid does not participate in the primary framework formation, it would be oriented into the pores of the MOF. This would create a Lewis acidic environment within the pores, which could be exploited for applications in catalysis or selective guest binding. nih.govacs.org

Post-synthetic modification handle: The boronic acid group serves as a reactive site for post-synthetic modification, allowing for the introduction of other functional groups after the initial MOF synthesis.

The combination of a primary coordinating group (bipyridine) and a functional, potentially co-linking group (boronobenzoate) in a single ligand allows for the rational design of multifunctional MOFs. nih.gov

Topology and Architecture of Framework Materials

The use of 4,4'-bipyridine as a linear linker in MOFs has led to a wide variety of network topologies. acs.org The final architecture is a result of the interplay between the length and geometry of the bipyridine linker, the coordination environment of the metal SBU, and the presence of other ligands or guest molecules. labinsights.nlresearchgate.net

Common topologies observed in MOFs constructed with 4,4'-bipyridine include:

1D Chains and Ladders: Simple coordination of metal ions with 4,4'-bipyridine can result in linear or zigzag chains. These chains can further assemble into more complex ladder-like structures. acs.org

2D Grids: When combined with metal centers that can adopt a square-planar or other planar coordination geometries, 4,4'-bipyridine can form two-dimensional square or rectangular grid-like layers. rsc.orgnih.gov These layers can be pillared by other ligands to create 3D frameworks. rsc.org

3D Interpenetrated Frameworks: The open structures formed by 4,4'-bipyridine often lead to the formation of interpenetrated frameworks, where two or more independent networks are intertwined. This can influence the porosity and stability of the material. acs.org

The introduction of the bulkier 4-boronobenzoate group could influence the resulting topology by introducing steric hindrance or by participating in intermolecular interactions such as hydrogen bonding, potentially leading to novel and non-interpenetrated structures.

| MOF Name | Metal Ion | Additional Linker(s) | Topology | Reference |

|---|---|---|---|---|

| [Co2(btec)(bipy)2(DMF)]·DMF·3H2O | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec) | Pillared-layer | rsc.org |

| [Cu(4,4′-DP)Cl]n | Cu(II) | None | Polycatenated fes, hcb, sql | acs.org |

| [Mn(ADA)(4,4′-bipy)0.5]·(DMF) | Mn(II) | 1,3-adamantanediacetate (ADA) | 3D | labinsights.nl |

| {[Zn(2)(L)] x 4H(2)O}(infinity) | Zn(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | Chiral 3D | acs.org |

Methodologies for Investigating Porosity and Surface Area in MOFs

The characterization of the porous nature of MOFs is critical for evaluating their potential applications. The primary technique used is gas sorption analysis . This involves measuring the amount of a gas, typically nitrogen at 77 K, adsorbed by the material over a range of pressures.

From the resulting isotherm, several key parameters can be determined:

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data to calculate the specific surface area of the material, expressed in m²/g. This value represents the total surface area accessible to the gas molecules.

Pore Volume: The total volume of the pores is determined from the amount of gas adsorbed at a relative pressure close to saturation.

Pore Size Distribution: Using theoretical models such as Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT), the distribution of pore sizes within the material can be calculated from the adsorption isotherm.

For example, a MOF constructed from Co(II), 1,2,4,5-benzenetetracarboxylate, and 4,4'-bipyridine exhibited a BET surface area of 596 m²/g. rsc.org Another porous framework based on a zinc(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate showed a BET surface area of 312.7 m²/g. acs.org These values highlight the potential for creating porous materials using bipyridine-based linkers.

Covalent Organic Frameworks (COFs) and Boronate Ester Linkages

The boronic acid functionality of 4,4'-Bipyridine 4-boronobenzoate is the key to its application in the synthesis of Covalent Organic Frameworks (COFs). Boronic acids are among the foundational building blocks for COF synthesis, forming robust and often reversible boronate ester linkages. biu.ac.ilrsc.org

Synthetic Approaches to Boronate Ester-Linked COFs

The formation of boronate ester-linked COFs typically involves the condensation reaction between a boronic acid and a polyol, most commonly a catechol-containing molecule. labinsights.nl The synthesis is generally carried out under solvothermal conditions, where the reactants are heated in a sealed vessel in a high-boiling point solvent.

The key to forming a crystalline COF, rather than an amorphous polymer, lies in the reversibility of the linkage chemistry. The dynamic nature of the boronate ester bond allows for "error-correction" during the synthesis process, enabling the building blocks to self-assemble into a thermodynamically stable, ordered framework. acs.org

For a bifunctional linker like 4,4'-Bipyridine 4-boronobenzoate, it would likely be co-polymerized with a complementary linker, such as a tetrahedral or trigonal polyol, to form a 2D or 3D COF. The bipyridine units would then be regularly incorporated into the COF's porous structure, imparting their properties to the final material.

Structural Characterization and Topological Analysis of COF Materials

The crystallinity and structure of COF materials are primarily investigated using Powder X-ray Diffraction (PXRD) . A crystalline COF will produce a diffraction pattern with distinct peaks, which can be indexed to a specific unit cell. By comparing the experimental PXRD pattern with simulated patterns from theoretical models, the structure and stacking of the COF layers can be determined.

Other important characterization techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the boronate ester linkages, evidenced by the appearance of characteristic B-O stretching vibrations. acs.org

Solid-State NMR Spectroscopy: Techniques like ¹³C CP/MAS and ¹¹B MAS NMR provide detailed information about the local chemical environment of the atoms in the framework, confirming the covalent structure. acs.org

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the COF material. High-resolution TEM can sometimes directly visualize the porous channels. rsc.org

The topology of 2D COFs is determined by the symmetry of the building blocks. For instance, the combination of a linear linker (like 4,4'-Bipyridine 4-boronobenzoate) with a trigonal linker would be expected to produce a hexagonal (hcb) or Kagome (kgm) topology. researchgate.net A combination with a tetragonal linker could result in a square (sql) topology. acs.org

| COF Name | Linkers | Linkage | BET Surface Area (m²/g) | Pore Size (Å) | Reference |

|---|---|---|---|---|---|

| COF-18Å | Polyboronic acid and poly-diol | Boronate Ester | 1260 | 18 | acs.org |

| COF-Bu | Substituted monomers | Not specified | 1031 | 6.3 and 24.5 | nih.gov |

| COF-Ph | Substituted monomers | Not specified | 720 | Not specified | nih.gov |

| COF-Na | Substituted monomers | Not specified | 476 | Not specified | nih.gov |

Heterogeneous Catalysis Research with Ligand-Based Systems

The integration of 4,4'-Bipyridine 4-boronobenzoate into solid-state frameworks is a key area of investigation for creating robust and recyclable heterogeneous catalysts. The distinct chemical properties of its constituent parts play a crucial role in the design and performance of these catalytic systems.

Catalyst Design and Immobilization Strategies within Frameworks

The design of catalysts incorporating 4,4'-Bipyridine 4-boronobenzoate primarily revolves around its use as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The 4,4'-bipyridine moiety acts as a classic ditopic linker, bridging metal centers to form extended, porous structures. The boronic acid group, on the other hand, can serve several purposes. It can act as a secondary binding site for the framework, potentially leading to more complex and stable architectures. More importantly, the boronic acid functionality can be a site for post-synthetic modification, allowing for the covalent attachment of catalytically active species.

Immobilization strategies focus on leveraging the predictable coordination chemistry of the bipyridine unit with various metal ions, such as zinc, cobalt, and copper, to construct crystalline frameworks. nih.govuni.edu The boronic acid group within the pores of these frameworks can then be utilized to anchor metal nanoparticles or single-atom catalysts. This approach ensures a high dispersion of active sites and prevents their aggregation, a common issue in heterogeneous catalysis. For instance, palladium nanoparticles could be immobilized through interaction with the boronic acid groups, creating a recyclable catalyst for cross-coupling reactions. While specific studies on 4,4'-Bipyridine 4-boronobenzoate are nascent, research on similar bipyridine-functionalized MOFs has demonstrated the viability of this strategy for reactions like the Suzuki-Miyaura coupling. rsc.org

Mechanistic Probes and Turnover Frequency Studies in Catalytic Reactions

Understanding the reaction mechanisms at the molecular level is critical for optimizing catalyst performance. In systems based on 4,4'-Bipyridine 4-boronobenzoate, the bipyridine unit can electronically influence the metal centers it coordinates to, thereby affecting their catalytic activity. The boronic acid group, if not used for immobilization, can participate in the catalytic cycle itself, for example, by acting as a Lewis acid to activate substrates.

Turnover frequency (TOF), a measure of the number of substrate molecules converted per catalytic site per unit time, is a key metric for evaluating catalytic efficiency. While specific TOF data for catalysts derived from 4,4'-Bipyridine 4-boronobenzoate is not yet prevalent in the literature, studies on analogous bipyridine-based catalysts provide a benchmark. For example, ruthenium complexes with bipyridine ligands have been investigated for water oxidation catalysis, with TOFs exceeding 100 s⁻¹ being reported under certain conditions. For new catalysts based on 4,4'-Bipyridine 4-boronobenzoate, TOF studies would be essential to quantify their activity and compare it with existing systems. Such studies would involve careful determination of the number of active sites, which can be challenging in porous framework materials.

Advanced Sensing Platforms Research

The unique electronic and structural characteristics of 4,4'-Bipyridine 4-boronobenzoate also make it a promising candidate for the development of advanced chemical sensors. The bipyridine unit can act as a signaling component, while the boronic acid group provides a specific recognition site for certain analytes.

Chemodosimeter and Chemosensor Design Principles

The design of chemosensors and chemodosimeters based on this compound leverages the interaction of the boronic acid moiety with target analytes. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a class of compounds that includes many sugars and other biologically important molecules. This interaction can be transduced into a measurable signal, such as a change in fluorescence or color.

A chemosensor based on 4,4'-Bipyridine 4-boronobenzoate could be designed where the bipyridine unit is part of a larger fluorescent molecule. Upon binding of a diol to the boronic acid, the electronic properties of the system could be altered, leading to a change in the fluorescence emission (a "turn-on" or "turn-off" response). A chemodosimeter, on the other hand, involves an irreversible chemical reaction between the sensor molecule and the analyte, leading to a distinct and permanent change in its properties. For instance, the interaction with specific analytes might lead to the cleavage of the boronic acid group, resulting in a dramatic color change.

Fluorometric and Colorimetric Sensing Mechanisms Investigation

The investigation of sensing mechanisms focuses on understanding how the binding event at the boronic acid site is communicated to the bipyridine signaling unit to produce an optical response.

Fluorometric Sensing: In a hypothetical fluorometric sensor, the 4,4'-Bipyridine 4-boronobenzoate could be incorporated into a system where the bipyridine is complexed with a fluorescent metal ion, such as ruthenium(II). The binding of an analyte to the boronic acid could modulate the ligand field around the metal center, thereby affecting the intensity or wavelength of its fluorescence. The sensitivity and selectivity of such a sensor would be highly dependent on the binding affinity of the boronic acid for the target analyte and the efficiency of the signal transduction.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) has been a pivotal tool in understanding the intrinsic properties of 4,4'-Bipyridine (B149096) 4-boronobenzoate by examining its fundamental components.

Computational studies have been performed to determine the optimized geometries and vibrational frequencies of both 4,4'-bipyridine and 4-carboxyphenylboronic acid. For 4,4'-bipyridine, DFT calculations have explored its interaction with Lewis acid sites on alumina (B75360) surfaces, indicating how its geometry and vibrational modes are affected upon adsorption. nih.gov The two ring stretching modes, 8a and 19b, observed in the 1400-1600 cm⁻¹ region, are particularly sensitive to such interactions. nih.gov

Similarly, DFT studies on (4-carbamoylphenyl)boronic acid, a closely related derivative of 4-carboxyphenylboronic acid, have been conducted using the B3LYP level of theory with a 6-31G* basis set. dergipark.org.trdergipark.org.tr These calculations have provided detailed information on bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data. dergipark.org.trdergipark.org.tr For 4-carboxyphenylboronic acid itself, computational analyses have investigated its monomeric, dimeric, and trimeric structures, highlighting the role of intermolecular hydrogen bonding. researchgate.net The structural parameters determined by methods such as B3LYP/6-31+G(3df,p) have been corroborated by experimental NMR and XRD data. researchgate.net

| Parameter | 4,4'-Bipyridine (on Al(OH)₃) | (4-Carbamoylphenyl)boronic acid |

| Computational Method | DFT (HF and B3LYP) | DFT (B3LYP/6-31G*) |

| Key Findings | Ring stretching modes (8a, 19b) in the 1400-1600 cm⁻¹ region are most affected by adsorption. | Calculated bond lengths, bond angles, and dihedral angles are in good agreement with experimental values. |

| Vibrational Frequencies | Frequency shifts are sensitive to the ionic character of the interacting surface. nih.gov | Theoretical vibrational spectra have been computed and compared with experimental FT-IR and Raman data. researchgate.net |

This table presents a summary of computational findings for the constituent parts of 4,4'-Bipyridine 4-boronobenzoate.

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of a molecule. For 4,4'-bipyridine, FMO analysis has been conducted in the context of its application in single-molecule junctions, revealing that it is a LUMO-conducting molecule. nih.gov The LUMO resonance of 4,4'-bipyridine shifts towards the Fermi level as the distance between electrodes in a junction increases. nih.gov

In the case of 4-carboxyphenylboronic acid derivatives, DFT and time-dependent DFT (TD-DFT) calculations have been employed to study their electronic properties. For instance, studies on 2-ethoxy-4-fluoro phenyl boronic acid have shown that the HOMO-LUMO energy gap corresponds to π-π* transitions within the molecule. researchgate.net Theoretical investigations on various substituted cinnolines have also demonstrated a relationship between the optical properties and the energy of the frontier molecular orbitals. ajchem-a.com

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Electronic Transition |

| 4,4'-Bipyridine | Data not specified | LUMO-conducting nih.gov | Data not specified | LUMO-mediated |

| 2-ethoxy-4-fluoro phenyl boronic acid | Data not specified | Data not specified | Corresponds to charge transfer | π-π researchgate.net |

| (4-Carbamoylphenyl)boronic acid | -7.13 (DFT/B3LYP/6-31G) | -1.58 (DFT/B3LYP/6-31G*) | 5.55 | Data not specified |

This table summarizes the frontier molecular orbital characteristics of the components or related derivatives of the title compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific MD simulations for 4,4'-Bipyridine 4-boronobenzoate are not documented, simulations of its constituent parts and related systems provide valuable insights into its likely dynamic behavior. MD simulations have been used to study the aggregation of peptides and their interaction with other molecules. nih.gov For instance, simulations of amyloid-β peptides have been performed in aqueous solutions and at air-water interfaces to understand their structural changes over time. nih.gov

Furthermore, MD simulations of boronic acid derivatives in aqueous environments have been conducted to understand their interactions with biological macromolecules like β-lactamases. nih.gov These simulations rely on the development of accurate force fields for boron-containing compounds. nih.gov Similarly, MD simulations of bipyridine-based systems, such as in ionic liquids, have been performed to understand their thermodynamic and transport properties. researchgate.netrsc.org These studies indicate that the dynamic behavior of 4,4'-Bipyridine 4-boronobenzoate in solution would be governed by a combination of the hydrophobic/hydrophilic interactions of the phenylboronic acid moiety and the coordination and hydrogen bonding capabilities of the bipyridine unit.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical studies, particularly DFT, have been instrumental in elucidating reaction mechanisms where 4,4'-bipyridine and boronic acids are key players. A significant area of investigation is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com

Computational Prediction of Binding Affinities and Selectivities

Computational methods are increasingly used to predict the binding affinities and selectivities of molecules for various targets. For boronic acid derivatives, in silico tools have been employed to screen for potential biological targets and predict their binding modes. nih.gov For example, covalent docking simulations have been used to investigate the binding affinity of phenylboronic acid derivatives to enzymes like GES-5 β-lactamase. nih.gov

In Silico Design of Novel 4,4'-Bipyridine 4-boronobenzoate Derivatives

The principles of in silico design can be applied to create novel derivatives of 4,4'-Bipyridine 4-boronobenzoate with tailored properties. Boronic acid-based sensors are a prominent area where computational design is valuable. nih.govnih.govmdpi.comrsc.org By modifying the electronic properties of the aromatic ring or the substituents on the bipyridine moiety, it is possible to tune the sensing capabilities for analytes like saccharides or fluoride (B91410) ions. nih.govnih.gov

Computational screening of libraries of bipyridine and boronic acid derivatives can help identify candidates with desired functionalities. For instance, in silico screening has been used to identify boronic acid derivatives with potential anticancer activity. nih.gov The combination of the bipyridine and boronic acid functionalities in a single molecule offers a platform for designing bifunctional molecules that can act as both a ligand and a reactive species, opening up possibilities for new catalysts and materials.

Derivatization and Structural Modification Strategies for 4,4 Bipyridine 4 Boronobenzoate

The strategic derivatization and structural modification of the 4,4'-Bipyridine (B149096) 4-boronobenzoate ligand are pivotal for tailoring the properties of the resulting materials and molecular systems. These modifications can be performed on the constituent parts of the ligand before its incorporation into a larger framework or on the framework itself after assembly.

Future Research Directions and Emerging Paradigms

Exploration of Novel Coordination Environments and Reactivity Pathways

The dual-ended nature of 4,4'-Bipyridine (B149096) 4-boronobenzoate offers a rich landscape for discovering new coordination modes and reaction mechanisms. While 4,4'-bipyridine is a classic linear spacer ligand exploited for its ability to form coordination polymers rsc.org, the presence of the boronic acid moiety introduces competitive or secondary binding sites, enabling more complex structural outcomes.

Future research will focus on moving beyond simple, "innocent" backbone ligands to explore how the non-innocent boronic acid group influences network topology. rsc.org Investigations into how factors like metal ion choice, solvent systems, and reaction conditions can selectively engage either the pyridine (B92270) nitrogens or the boronic acid will be crucial. This could lead to coordination polymers with unprecedented structures, such as interpenetrating 3D nets or unique 2D layered architectures. chemrxiv.org For instance, studies on related bipyridyl systems have shown that the coordination can be systematically controlled to be monodentate rather than the typical bridging mode, a level of control that could be further refined with this bifunctional ligand.

Furthermore, the reactivity of the boronic acid group within a coordinated framework is a nascent field. Research into the catalytic potential of the Lewis acidic boron site, possibly in cooperation with the metal-bipyridine backbone, represents a significant pathway for creating novel catalytic materials.

Integration into Hybrid Material Systems with Synergistic Functions

The distinct chemical functionalities of 4,4'-Bipyridine 4-boronobenzoate make it an ideal candidate for constructing sophisticated hybrid materials, particularly through the strategy of post-synthetic modification (PSM) in metal-organic frameworks (MOFs). rsc.orgnih.gov In this paradigm, a MOF can be initially constructed using the bipyridine end to coordinate with metal secondary building units (SBUs), leaving the boronic acid groups decorating the pore walls as available reactive handles. bohrium.comresearchgate.net

This approach enables the covalent grafting of a wide array of functional molecules, such as polymers or biomolecules, onto the MOF scaffold. nih.gov For example, researchers could develop MOF-polymer hybrid materials where the framework provides high surface area and structural integrity, while the polymer, anchored via the boronic acid, imparts new properties like improved processability or selective binding. rsc.org This strategy has been used to create hierarchal MOFs and MOF-based gels with tailored pore environments and enhanced mass transport capabilities. nih.gov The synergy arises from combining the intrinsic properties of the MOF (e.g., porosity, catalytic activity from metal nodes) with the specific functions introduced through the boronic acid anchor point, leading to materials that outperform their individual components.

Advanced In-Situ and Operando Characterization Techniques for Dynamic Studies

To fully understand and engineer materials derived from 4,4'-Bipyridine 4-boronobenzoate, it is essential to study their dynamic behavior under operational conditions. Future research will increasingly rely on advanced characterization techniques that provide real-time structural and chemical information.

Dynamic Structural Analysis : Techniques like variable-temperature and variable-pressure powder X-ray diffraction can reveal the dynamic nature of coordination polymers, including crystalline-to-amorphous transformations and single-crystal-to-single-crystal changes upon guest exchange. nih.govresearchgate.net

Host-Guest Interaction Probes : Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for investigating the local environment and dynamics of both the framework and guest molecules. researchgate.net It can be used to characterize host-guest interactions at the atomic level, providing insights into adsorption mechanisms and ligand flexibility. researchgate.net

Operando Spectroscopy : For functional materials used in catalysis or sensing, 'operando' spectroscopy is indispensable. researchgate.net This involves combining a characterization technique with a simultaneous measurement of material performance. researchgate.net For instance, operando Raman or X-ray Absorption Spectroscopy (XAS) can monitor changes in the metal coordination environment or the state of the boronic acid group while a catalytic reaction is proceeding. youtube.comyoutube.com Combining these experimental techniques with Density Functional Theory (DFT) simulations can further aid in spectral interpretation and understanding of adsorption dynamics. ibm.com

These advanced methods will be critical for establishing structure-property relationships and rationally designing next-generation materials.

Sustainable Synthesis and Green Chemistry Approaches for Ligand Production

The broader application of 4,4'-Bipyridine 4-boronobenzoate and its derivatives necessitates the development of more sustainable and efficient synthetic routes. Traditional multi-step syntheses often involve harsh reaction conditions and generate significant waste. nih.gov Future research will focus on green chemistry principles to improve ligand production.

A key area of development is the refinement of metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is well-suited for this molecule as it involves a boronic acid precursor. nih.gov Research into highly efficient catalytic systems, for example, using palladium catalysts with advanced ligands that achieve very high turnover numbers, can drastically reduce catalyst loading and improve yields. nih.gov Another promising avenue is the exploration of electrochemical synthesis methods, which can avoid the use of toxic and costly chemical reagents and often proceed with high efficiency under mild conditions. Developing practical and scalable green synthetic methods will be crucial for the commercial viability and environmental sustainability of materials based on this ligand.

Development of Multifunctional Materials Based on 4,4'-Bipyridine 4-boronobenzoate

The ultimate goal of research into 4,4'-Bipyridine 4-boronobenzoate is the creation of multifunctional materials where different chemical domains within a single, integrated system perform distinct, complementary tasks. The inherent bifunctionality of the ligand is the key enabler for this paradigm.

Future materials could integrate the following functions:

Sensing and Catalysis : A MOF could use the boronic acid sites for the selective sensing of diols (like sugars) while the metal-bipyridine framework simultaneously performs catalytic conversion of another substrate.

Photocatalysis and Adsorption : Materials could leverage the photosensitizing or photocatalytic properties often found in bipyridyl-metal complexes for environmental remediation, while the boronic acid groups are used to selectively adsorb specific pollutants. chemrxiv.org

Structural Dynamism and Selective Separation : The ligand could be used to build flexible or "soft porous" crystals that exhibit dynamic structural responses to specific chemical stimuli at the boronic acid site, enabling highly selective gas or liquid separations.

The table below summarizes prospective research directions, highlighting the synergy between the ligand's functional ends.

| Research Direction | Key Technique/Approach | Bipyridine Function | Boronobenzoate Function | Potential Outcome |

|---|---|---|---|---|

| Novel Coordination Polymers | Solvothermal Synthesis, X-Ray Crystallography | Structural Scaffold (Linker) | Topology-directing Group, Secondary Binding Site | New 2D/3D frameworks with unique porosity or topology. ibm.com |

| Hybrid MOF-Polymer Materials | Post-Synthetic Modification (PSM) | Framework Formation | Covalent Anchor for Polymerization | Robust, processable composites for catalysis or filtration. rsc.org |

| Dynamic Process Monitoring | Operando Spectroscopy (Raman, XAS), ssNMR | Reporter of Metal Center State | Reporter of Guest Binding/Reaction | Mechanistic insight into catalysis and adsorption. researchgate.netyoutube.com |

| Bifunctional Catalysts | Framework Engineering, Active Site Isolation | Cooperative Catalysis with Metal Node | Lewis Acid Catalysis, Substrate Docking | Materials with synergistic catalytic activity for cascade reactions. |

| Advanced Sensors | Luminescence Spectroscopy, Electrochemical Methods | Luminescent/Redox-Active Framework | Selective Analyte Binding (e.g., diols) | Highly selective and sensitive chemical sensors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.